5-Fluoro-3-methylpicolinic acid
Overview
Description
5-Fluoro-3-methylpicolinic acid (CAS Number: 1256808-59-9) is a chemical compound with the molecular formula C7H6FNO2 . It falls under the category of pyridinecarboxylic acids . The compound’s molecular weight is approximately 155.13 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group (CH3) and a carboxylic acid group (COOH) attached. The fluorine atom (F) is substituted at a specific position on the ring. The compound’s IUPAC name is 5-Fluoro-3-methylpyridine-2-carboxylic acid .
Scientific Research Applications
Cancer Chemotherapy
5-Fluoro-3-methylpicolinic acid is closely related to 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. The effectiveness of 5-FU, often in combination with other drugs, has been thoroughly investigated in the treatment of advanced colorectal cancer. Notably, 5-FU remains the most active single agent in this context, with combinations including folinic acid showing improved patient survival rates. These studies underline the critical role of 5-FU and its derivatives in enhancing treatment outcomes for colorectal cancer patients (Abbruzzese & Levin, 1989; Mohelníková-Duchoňová et al., 2014).
Pharmacogenetics and Personalized Medicine
The research highlights the importance of pharmacogenetics in determining the optimal drug combinations for individual patients. The efficacy and toxicity of anticancer drugs, including 5-FU and its derivatives, are significantly influenced by genetic variability in drug metabolism and transport enzymes. This underlines the necessity for a personalized approach in cancer therapy, particularly in colorectal cancer treatment, where drug combinations are tailored based on genetic markers (Mohelníková-Duchoňová et al., 2014).
Molecular Mechanisms and Future Directions
Recent studies have also explored the molecular mechanisms underlying the therapeutic effects of fluoropyrimidines, including 5-FU. Insights into how these compounds interfere with nucleic acid dynamics and structure have opened new avenues for their use in cancer therapy. Moreover, the development of polymeric forms of fluoropyrimidines could offer more precise cancer treatment options in the era of personalized medicine, highlighting the ongoing innovation in the application of these compounds (Gmeiner, 2020).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as picolinic acid, work by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Mode of Action
It’s suggested that the molecule works by binding to its targets, such as zfps, and disrupts their function . This disruption could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
It’s known that similar compounds can affect cell response via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that similar compounds can have anti-viral effects in vitro and in vivo .
Action Environment
It’s known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-methylpicolinic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and interaction with various biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby affecting the biosynthesis of prostaglandins and leukotrienes . Additionally, this compound can bind to proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can lead to alterations in gene expression, impacting cellular metabolism and function. Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJGMWIBKBTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.